molecular formula C7H16Cl2N2 B2490913 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride CAS No. 2375250-73-8

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride

Cat. No. B2490913
CAS RN: 2375250-73-8
M. Wt: 199.12
InChI Key: KLFBOZAHXAPMEY-CHLVFILCSA-N
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Description

The compound “(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride” belongs to the class of organic compounds known as bicyclo[2.2.1]heptanes . These are organic compounds containing a bicyclo[2.2.1]heptane moiety .


Synthesis Analysis

A synthesis method for similar compounds involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The asymmetric unit of similar compounds contains two structurally independent cages of 2,5-diazabicyclo[2.2.1]heptane . The bicyclic bridged structure of 2,5-diazabicyclo[2.2.1]heptane determines the boat conformation of its cage .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 170.25 g/mol . They have a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . They have a rotatable bond count of 0 . Their exact mass is 170.130679813 g/mol and their monoisotopic mass is 170.130679813 g/mol . Their topological polar surface area is 40.5 Ų . They have a heavy atom count of 12 . They have a formal charge of 0 . Their complexity is 212 .

Scientific Research Applications

Cascade Reactions and Synthesis of DBH Derivatives

Background:: EN300-7427938 belongs to the class of 2-azabicyclo[2.2.1]heptanes, characterized by their bridged ring system. Researchers have investigated its synthesis and reactivity.

Key Findings:: Significance::

Oxygenated 2-Azabicyclo[2.2.1]heptanes

Background:: EN300-7427938’s oxygenated analogs have attracted interest due to their potential applications.

Recent Advances:: Applications::

Peptidomimetics and Structural Studies

Context:: EN300-7427938’s unique scaffold has inspired peptidomimetic design.

Notable Work:: Implications::

Capacitive Micromachined Ultrasonic Transducers (CMUTs)

CMUT Modeling::
Applications::

properties

IUPAC Name

(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-6-2-4-1-5(6)3-7(4)9;;/h4-7H,1-3,8-9H2;2*1H/t4-,5-,6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBOZAHXAPMEY-CHLVFILCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride

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